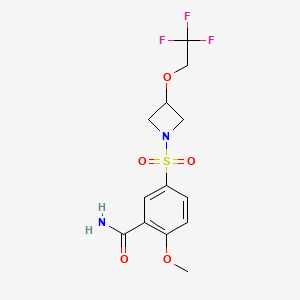

2-甲氧基-5-((3-(2,2,2-三氟乙氧基)氮杂环丁烷-1-基)磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

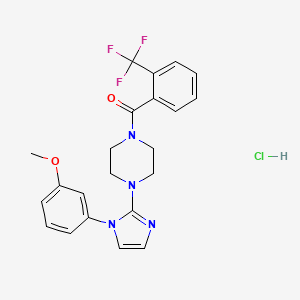

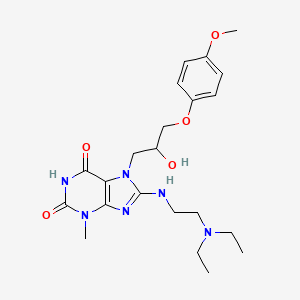

The compound 2-Methoxy-5-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)benzamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential antimicrobial activities. The structure suggests the presence of a sulfonyl group attached to an azetidinone (a four-membered lactam ring), which is a core structure in many β-lactam antibiotics. The methoxy and trifluoroethoxy substituents indicate modifications that could affect the molecule's physical properties and biological activity.

Synthesis Analysis

The synthesis of related β-lactam derivatives has been explored in the modification of sulfazecin, where 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives were synthesized . These derivatives displayed enhanced antimicrobial activities, particularly against gram-negative bacteria and β-lactamase-producing strains. The synthesis involved a cycloaddition reaction, yielding a key intermediate as colorless crystals. This suggests that the synthesis of 2-Methoxy-5-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)benzamide could involve similar cycloaddition strategies to incorporate the sulfonyl group into the azetidinone ring.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the crystalline structure and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For 2-Methoxy-5-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)benzamide, similar analytical techniques could elucidate the molecular geometry, electronic properties, and potential reactivity sites.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For instance, the reaction of azido-talofuranosides with (dimethylamino)sulfur trifluoride led to an unusual migration of an alkoxyl group and the introduction of a fluorine atom . This indicates that the trifluoroethoxy group in the compound of interest might also participate in unique chemical transformations, potentially affecting the molecule's reactivity and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-lactam derivatives are influenced by their substituents. The presence of methoxy and trifluoroethoxy groups could impact the solubility, stability, and overall reactivity of the compound. Sulfonate esters, for example, have been shown to vary in thermal stability depending on their substituents . Therefore, the physical and chemical properties of 2-Methoxy-5-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)benzamide would likely be influenced by the electron-withdrawing trifluoroethoxy group and the electron-donating methoxy group, affecting its pharmacokinetic and pharmacodynamic profiles.

科学研究应用

新型化合物的合成

研究工作致力于合成具有潜在治疗应用的新型化合物。例如,一项研究描述了从维斯那金酮和凯林酮衍生的各种杂环化合物的合成,展示了复杂有机合成在创建具有镇痛和抗炎特性的新分子方面的潜力 (Abu‐Hashem 等人,2020 年)。

抗菌活性

另一个重要应用是在抗菌剂的开发中。涉及氮杂环酮中间体的单内酰胺类似物的合成例证了探索新药以对抗耐药菌株。一些合成的化合物对各种革兰氏阴性菌表现出很强的活性,突出了化学修饰在增强抗菌功效中的重要性 (山下春男等人,1988 年)。

抗癌评价

对抗癌剂的探索也利用了具有特定分子结构的化合物的合成。一项关于 N-取代苯磺酰胺衍生物的合成和生物学筛选的研究显示出对乙酰胆碱酯酶的有效抑制活性,表明在癌症治疗和其他疾病中具有潜在的治疗应用 (法蒂玛等人,2013 年)。

除草剂活性

此外,对磺酰胺的合成和除草剂活性的研究提供了此类化合物在农业中应用的见解。开发对水稻具有高除草剂活性和选择性的化合物,展示了化学合成如何有助于更有效和选择性的农业化学品 (吉村等人,2011 年)。

属性

IUPAC Name |

2-methoxy-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O5S/c1-22-11-3-2-9(4-10(11)12(17)19)24(20,21)18-5-8(6-18)23-7-13(14,15)16/h2-4,8H,5-7H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKYRMKYMKWHDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)

![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)

![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)

![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)